

A Technical Guide to Cy5 Acid for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cy5 acid*

Cat. No.: *B11931010*

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Introduction to Fluorescence Microscopy

Fluorescence microscopy is a cornerstone of modern biological and pharmaceutical research, enabling the visualization of specific molecules and structures within cells and tissues. The technique relies on fluorophores, molecules that absorb light at a specific wavelength (excitation) and emit it at a longer, lower-energy wavelength (emission).^{[1][2][3]} A fluorescence microscope uses a light source to excite the fluorophore, filters to isolate the emitted light, and a detector to capture the resulting image.^{[2][4]} This allows for high-contrast imaging of labeled targets against a dark background, providing exceptional specificity and sensitivity.^{[2][5]} Key phenomena to consider in fluorescence microscopy include photobleaching (irreversible light-induced damage to the fluorophore) and quenching (reduced fluorescence due to molecular interactions), which can impact signal intensity and duration.^[1]

Cyanine 5 (Cy5): A Versatile Far-Red Fluorophore

Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family.^[6] It is prized for its high extinction coefficient, good quantum yield, and excellent photostability, which collectively contribute to its bright and durable fluorescence signal.^{[7][8]} A major advantage of Cy5 is its operation in the far-red region of the electromagnetic spectrum.^{[7][9]} Biological specimens exhibit minimal autofluorescence in this range, leading to a significantly improved signal-to-noise ratio and clearer images.^{[7][9]}

This guide focuses on **Cy5 acid**, the non-activated carboxylic acid form of the dye. While not directly reactive with biomolecules, **Cy5 acid** is a crucial precursor for creating activated forms

(like NHS esters) used in bioconjugation.[10][11] It also serves as an essential tool for control experiments and instrument calibration.[10]

Core Properties of Cy5 Dyes

The utility of Cy5 in research is defined by its specific spectral and physicochemical properties.

Spectral Properties

The efficiency of a fluorophore is determined by its ability to absorb and emit light. Cy5 is typically excited by laser lines at 633 nm or 647 nm.[7][9]

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	646 - 649 nm	[10][12][13]
Emission Maximum (λ_{em})	662 - 670 nm	[10][12][13][14]
Molar Extinction Coefficient (ϵ)	~250,000 cm ⁻¹ M ⁻¹	[10][12][15]
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	[10][15][16]

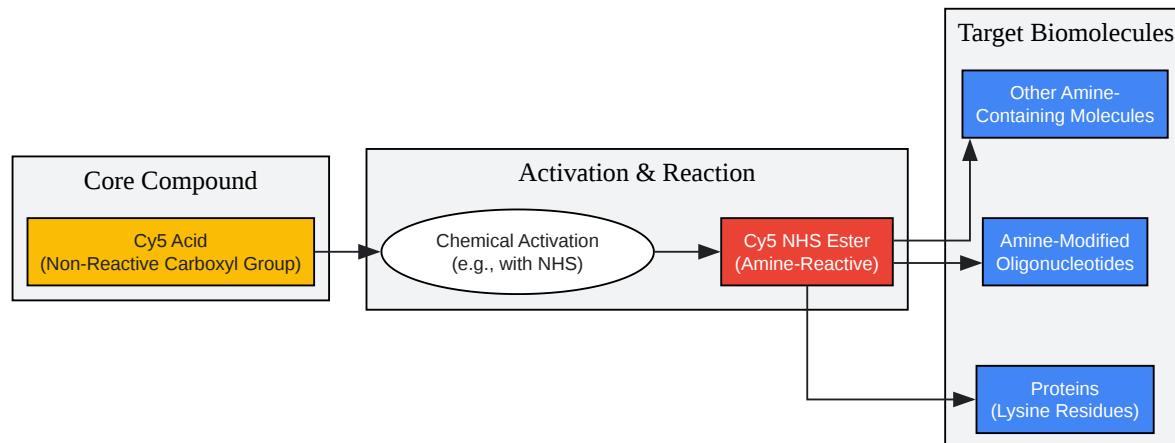
Physicochemical Properties of Cy5 Acid

These properties are critical for handling, storage, and experimental design.

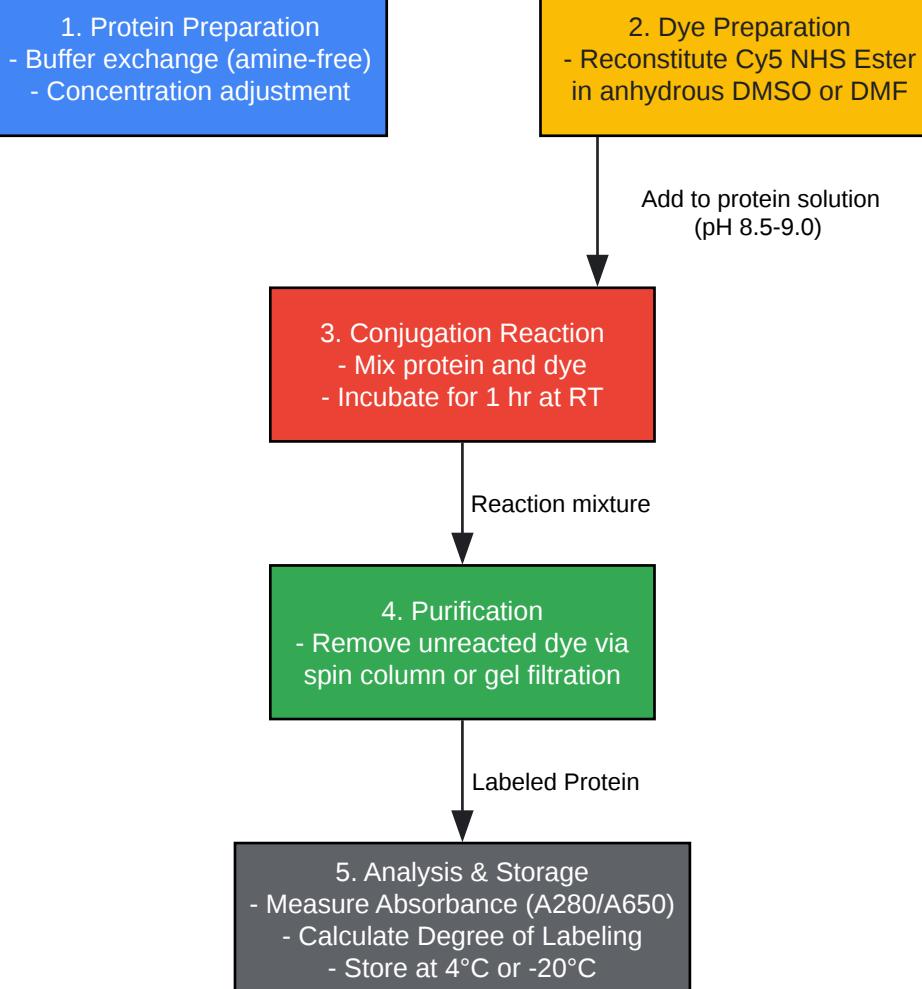
Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₃₉ CIN ₂ O ₂	[15]
Molecular Weight	519.1 g/mol	[15]
Solubility	Soluble in organic solvents (DMSO, DMF); limited water solubility	[10] [15] [17]
Storage Conditions	-20°C, in the dark, desiccated	[10] [15]
Stability	Good photostability and chemical stability; pH insensitive (pH 4-10)	[17] [18] [19]

Bioconjugation and Experimental Workflow

Cy5 acid itself contains a non-activated carboxylic acid and is therefore not reactive towards common functional groups on biomolecules like primary amines.[\[10\]](#) To label proteins, nucleic acids, or other molecules, the carboxylic acid must first be chemically activated, most commonly as an N-hydroxysuccinimide (NHS) ester.[\[19\]](#)[\[20\]](#) This "activated" Cy5 NHS ester readily reacts with primary amines (e.g., on lysine residues in proteins) to form a stable covalent amide bond.[\[19\]](#)



Protein Labeling Workflow with Amine-Reactive Cy5



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- To cite this document: BenchChem. [A Technical Guide to Cy5 Acid for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931010#cy5-acid-for-fluorescence-microscopy-introduction\]](https://www.benchchem.com/product/b11931010#cy5-acid-for-fluorescence-microscopy-introduction)

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